Iodine-125 vs. Cesium-131: Fourfold Lower Initial Dose Rate and Greater Brain Tissue Exposure in Resected Metastases
In a treatment plan comparison study for resected brain metastases, Iodine-125 (¹²⁵I) implants were directly compared with Cesium-131 (¹³¹Cs) implants using dose-volume histogram analysis of 24 patients re-planned with both isotopes. ¹³¹Cs exhibited an initial dose rate of 23.9 cGy/h compared with 5.8 cGy/h for ¹²⁵I, representing a 4.1-fold higher initial dose rate for the comparator [1]. ¹²⁵I plans exposed a significantly larger mean volume of brain tissue at all isodose levels (100%, 90%, 80%, and 50%; p < 0.001) and delivered higher radiation doses to equivalent clinical target volumes [1]. Homogeneity index (HI) was 29.04 for ¹²⁵I versus 19.71 for ¹³¹Cs, and conformity index (CI) was 1.92 for ¹²⁵I versus 1.31 for ¹³¹Cs (p < 0.001), indicating less uniform and less conformal dose delivery with ¹²⁵I [1].
| Evidence Dimension | Initial dose rate and dosimetric indices |
|---|---|
| Target Compound Data | Initial dose rate 5.8 cGy/h; HI 29.04; CI 1.92 |
| Comparator Or Baseline | Cesium-131 (¹³¹Cs): Initial dose rate 23.9 cGy/h; HI 19.71; CI 1.31 |
| Quantified Difference | ¹³¹Cs dose rate 4.1× higher; ¹²⁵I HI 47% higher (worse uniformity); ¹²⁵I CI 47% higher (worse conformity) |
| Conditions | Treatment planning study of 24 patients with resected brain metastases; ¹³¹Cs and ¹²⁵I plans generated for the same implant geometry |
Why This Matters
This directs selection toward ¹³¹Cs when rapid dose delivery and reduced normal tissue exposure are prioritized, and toward ¹²⁵I when a protracted low-dose-rate course is radiobiologically preferred for specific tumor types.
- [1] Yondorf MZ, Faraz S, Smith AW, Sabbas A, Parashar B, Schwartz TH, Wernicke AG. Dosimetric differences between cesium-131 and iodine-125 brachytherapy for the treatment of resected brain metastases. J Contemp Brachytherapy. 2020;12(4):311-316. doi:10.5114/jcb.2020.98112. View Source
